molecular formula C14H14OS2 B14631855 {[2-(Benzenesulfinyl)ethyl]sulfanyl}benzene CAS No. 53943-04-7

{[2-(Benzenesulfinyl)ethyl]sulfanyl}benzene

Cat. No.: B14631855
CAS No.: 53943-04-7
M. Wt: 262.4 g/mol
InChI Key: ZPBJLEPCSURKDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{[2-(Benzenesulfinyl)ethyl]sulfanyl}benzene is an organic compound characterized by the presence of a benzenesulfinyl group attached to an ethyl chain, which is further connected to a sulfanyl group and another benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[2-(Benzenesulfinyl)ethyl]sulfanyl}benzene typically involves the following steps:

    Formation of the Benzenesulfinyl Group: This can be achieved by the oxidation of benzenethiol using an oxidizing agent such as hydrogen peroxide or sodium periodate.

    Attachment of the Ethyl Chain: The benzenesulfinyl group is then reacted with an ethylating agent, such as ethyl bromide, under basic conditions to form the 2-(benzenesulfinyl)ethyl intermediate.

    Formation of the Sulfanyl Group: The intermediate is further reacted with a thiolating agent, such as thiourea, to introduce the sulfanyl group.

    Final Coupling: The resulting compound is then coupled with another benzene ring through a nucleophilic aromatic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: {[2-(Benzenesulfinyl)ethyl]sulfanyl}benzene can undergo oxidation reactions to form sulfoxides and sulfones.

    Reduction: The compound can be reduced to form thiols and other reduced sulfur-containing species.

    Substitution: It can participate in nucleophilic aromatic substitution reactions, where the benzene rings can be functionalized with various substituents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, sodium periodate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, nitriles, and other nucleophiles.

Major Products

    Sulfoxides and Sulfones: Formed through oxidation.

    Thiols: Formed through reduction.

    Functionalized Benzene Derivatives: Formed through substitution reactions.

Scientific Research Applications

Chemistry

    Catalysis: {[2-(Benzenesulfinyl)ethyl]sulfanyl}benzene can be used as a ligand in catalytic reactions, enhancing the activity and selectivity of metal catalysts.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology

    Biochemical Probes: The compound can be used to study sulfur-containing biomolecules and their interactions in biological systems.

Medicine

    Drug Development:

Industry

    Material Science: Used in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism by which {[2-(Benzenesulfinyl)ethyl]sulfanyl}benzene exerts its effects involves interactions with various molecular targets. The sulfinyl and sulfanyl groups can participate in redox reactions, influencing the activity of enzymes and other proteins. The benzene rings can engage in π-π interactions, affecting the compound’s binding affinity to different targets.

Comparison with Similar Compounds

Similar Compounds

    Benzenethiol: Contains a thiol group attached to a benzene ring.

    Benzylsulfanylbenzene: Contains a sulfanyl group attached to a benzene ring through a benzyl linker.

    Diphenylsulfide: Contains a sulfide group connecting two benzene rings.

Uniqueness

{[2-(Benzenesulfinyl)ethyl]sulfanyl}benzene is unique due to the presence of both sulfinyl and sulfanyl groups, which confer distinct reactivity and potential applications compared to similar compounds. The ethyl linker also provides flexibility in the molecule, allowing for diverse interactions and applications.

Properties

IUPAC Name

2-(benzenesulfinyl)ethylsulfanylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14OS2/c15-17(14-9-5-2-6-10-14)12-11-16-13-7-3-1-4-8-13/h1-10H,11-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPBJLEPCSURKDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCCS(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70491663
Record name {[2-(Benzenesulfinyl)ethyl]sulfanyl}benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70491663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53943-04-7
Record name {[2-(Benzenesulfinyl)ethyl]sulfanyl}benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70491663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.